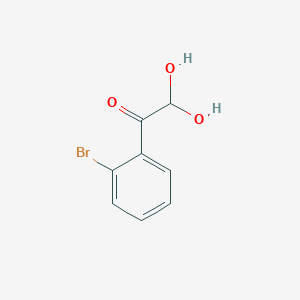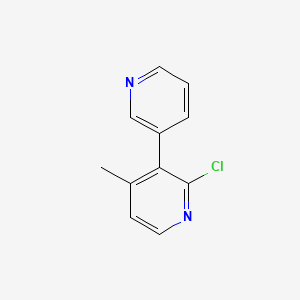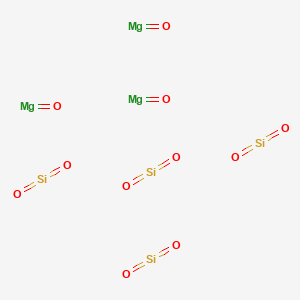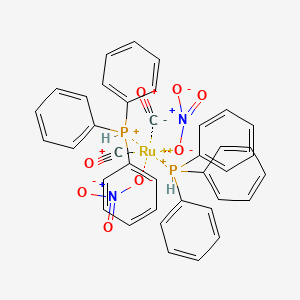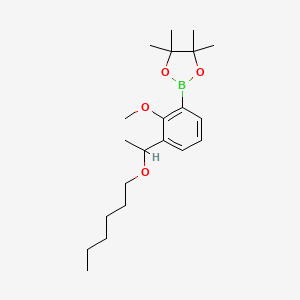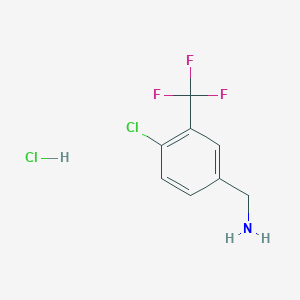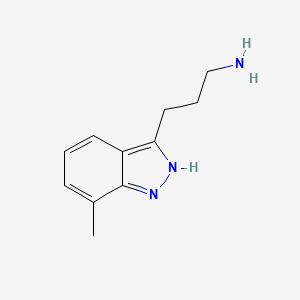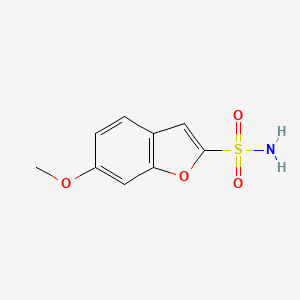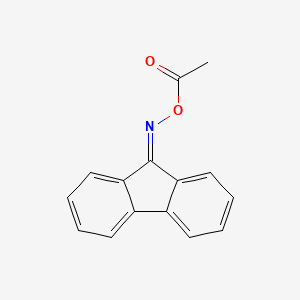
(Fluoren-9-ylideneamino) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Fluoren-9-ylideneamino) acetate is an organic compound that features a fluorene core with an amino group and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoren-9-ylideneamino) acetate typically involves the reaction of fluorenone with an amine, followed by esterification with acetic acid or its derivatives. One common method includes the use of boron trifluoride as a catalyst to facilitate the reaction between fluorenone and an amine, forming the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (Fluoren-9-ylideneamino) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding amine and alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluoren-9-ylideneamino alcohols.
Applications De Recherche Scientifique
(Fluoren-9-ylideneamino) acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of (Fluoren-9-ylideneamino) acetate involves its interaction with various molecular targets. The compound’s structure allows it to participate in electron transfer processes, making it useful in applications that require fluorescence or photoconductivity. Additionally, its ability to form stable complexes with metal ions is being explored for potential catalytic applications .
Comparaison Avec Des Composés Similaires
- (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS)
- (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN)
Comparison: (Fluoren-9-ylideneamino) acetate is unique due to its acetate moiety, which imparts different chemical reactivity compared to other fluorenylidene derivatives.
Propriétés
Numéro CAS |
21160-07-6 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
(fluoren-9-ylideneamino) acetate |
InChI |
InChI=1S/C15H11NO2/c1-10(17)18-16-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 |
Clé InChI |
DQOITARARXXHJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
